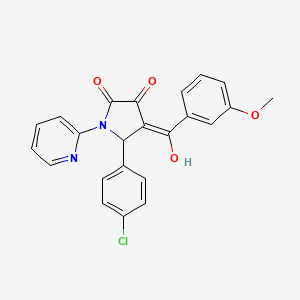
3-Iodo-5-nitrobenzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with an iodine atom at the third position and a nitro group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-5-nitrobenzyl bromide typically involves a multi-step process:
Nitration: The starting material, benzyl bromide, undergoes nitration to introduce the nitro group at the meta position relative to the bromomethyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The nitrobenzyl bromide is then subjected to iodination. This step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
3-Iodo-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl bromide moiety is highly reactive and can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to avoid over-substitution.
Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride are used in non-catalytic reductions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include dinitro compounds, sulfonated derivatives, and polyhalogenated compounds.
Reduction: The major product is the corresponding amine derivative.
科学研究应用
Chemistry:
3-Iodo-5-nitrobenzyl bromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of halogenated and nitro-substituted aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine:
This compound is investigated for its potential use in drug development. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of 3-Iodo-5-nitrobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The nitro and iodine substituents on the benzene ring influence the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group is the primary site for nucleophilic attack, leading to the formation of new covalent bonds.
Electrophilic Aromatic Substitution: The nitro and iodine groups direct the incoming electrophiles to specific positions on the benzene ring, influencing the regioselectivity of the reactions.
相似化合物的比较
3-Bromo-5-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.
3-Iodo-4-nitrobenzyl bromide: Similar structure but with the nitro group at the para position.
3-Iodo-5-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness:
3-Iodo-5-nitrobenzyl bromide is unique due to the presence of both iodine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
属性
IUPAC Name |
1-(bromomethyl)-3-iodo-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGPAZNWDKJFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)
![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)

![1-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2433505.png)

![N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2433507.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2433508.png)


![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)
